
2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine is an organic compound characterized by the presence of both difluorophenyl and trifluoropropanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to and inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction can affect various physiological processes, including neurotransmission and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluorophenyl and trifluoromethyl derivatives, such as:
- 5-(3,5-Difluorophenyl)-3-trifluoromethylphenol
- 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one
Uniqueness
2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine is unique due to its specific combination of difluorophenyl and trifluoropropanamine groups, which confer distinct chemical properties and potential applications. Its ability to interact with specific molecular targets and pathways also sets it apart from other similar compounds.
Properties
Molecular Formula |
C9H8F5N |
|---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C9H8F5N/c10-6-1-5(2-7(11)3-6)8(4-15)9(12,13)14/h1-3,8H,4,15H2 |
InChI Key |
GOLWNJPTKIPGCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



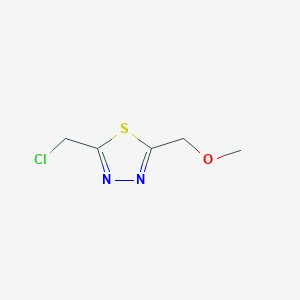
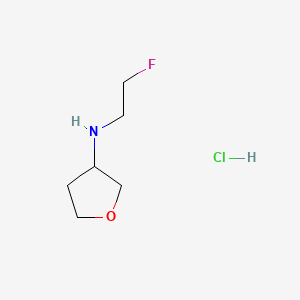
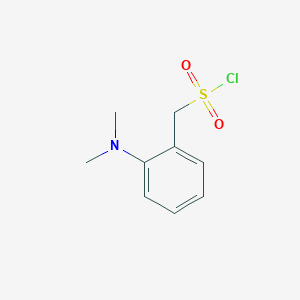
![4-[(1R)-1-aminoethyl]-3-chlorophenol](/img/structure/B15321476.png)
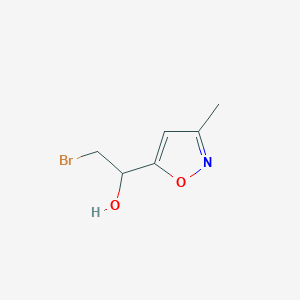
![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)
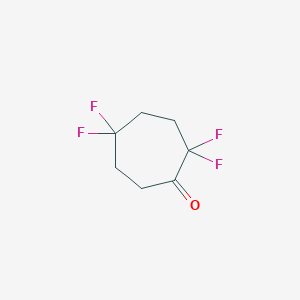
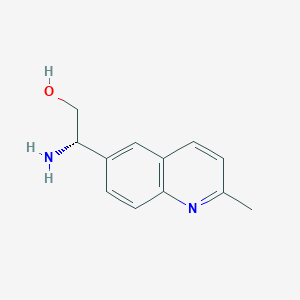
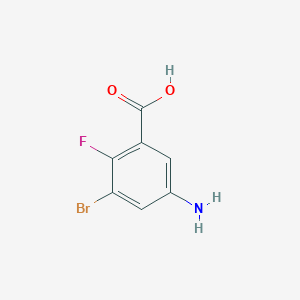
![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)
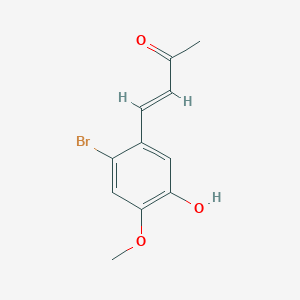
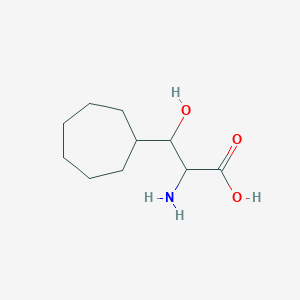
![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
